molecular formula C13H17NO2 B1428435 Methyl 5-phenylpiperidine-3-carboxylate CAS No. 939412-04-1

Methyl 5-phenylpiperidine-3-carboxylate

Cat. No. B1428435
CAS RN: 939412-04-1
M. Wt: 219.28 g/mol
InChI Key: ZRRCBQONYBQKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-phenylpiperidine-3-carboxylate, also referred to as MPPC, is an organic compound with a molecular formula C13H17NO2 . It has a molecular weight of 219.28 g/mol.


Synthesis Analysis

The synthesis of Methyl 5-phenylpiperidine-3-carboxylate and its derivatives has been explored in several studies . A series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed and regioselectively synthesized as novel heterocyclic amino acids in their N-Boc protected ester form .


Chemical Reactions Analysis

While specific chemical reactions involving Methyl 5-phenylpiperidine-3-carboxylate are not explicitly mentioned in the retrieved sources, piperidine derivatives have been noted for their involvement in various reactions .

Scientific Research Applications

Synthesis of Biologically Active Piperidine Derivatives

Methyl 5-phenylpiperidine-3-carboxylate serves as a key intermediate in the synthesis of various biologically active piperidine derivatives. These compounds are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals and alkaloids . The versatility of this compound allows for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones through intra- and intermolecular reactions .

Development of Piperidine-Based Pharmaceuticals

The piperidine moiety is a common feature in more than twenty classes of drugs, highlighting its significance in the pharmaceutical industry . Methyl 5-phenylpiperidine-3-carboxylate can be utilized to develop potential drugs containing the piperidine structure, which are then subjected to biological evaluation for pharmacological activity .

Creation of Heterocyclic Amino Acids

This compound is also used in the synthesis of novel heterocyclic amino acids, such as methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . These serve as achiral and chiral building blocks for the development of new pharmaceuticals and have been synthesized regioselectively from piperidine carboxylic acids .

Inhibitors of Neuronal and Glial Uptake

Derivatives of Methyl 5-phenylpiperidine-3-carboxylate, such as dl-nipecotic acid, have shown to be potent inhibitors of neuronal and glial γ-aminobutyric acid (GABA) uptake in vitro, which is crucial for the development of treatments for neurological disorders .

Agonists of Ionotropic Glutamate Receptors

Some derivatives act as agonists for ionotropic glutamate receptors, including N-methyl-D-aspartate (NMDA) and non-NMDA receptors. This application is significant in the field of neuropharmacology, where modulation of these receptors can lead to new treatments for neurodegenerative diseases .

Synthesis of Piperidine-Containing Drugs

The compound is instrumental in the production of piperidine-containing drugs, which exhibit a range of pharmacophoric features and therapeutic applications. It’s a pivotal cornerstone in drug discovery, contributing to the diversity of treatment options available in modern medicine .

Research on Piperidine Nucleus in Drug Discovery

Methyl 5-phenylpiperidine-3-carboxylate is used in research focused on the piperidine nucleus, an essential heterocyclic system in drug production. Studies involving this compound contribute to understanding the role of the piperidine structure in pharmacology .

Designing Drugs with Specific Pharmacological Profiles

Finally, this compound aids in designing drugs with specific pharmacological profiles. By manipulating the piperidine structure, researchers can influence the biological activity and therapeutic potential of new pharmaceuticals .

properties

IUPAC Name

methyl 5-phenylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12-7-11(8-14-9-12)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRCBQONYBQKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CNC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-phenylpiperidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-phenylpiperidine-3-carboxylate
Reactant of Route 2
Methyl 5-phenylpiperidine-3-carboxylate
Reactant of Route 3
Methyl 5-phenylpiperidine-3-carboxylate
Reactant of Route 4
Methyl 5-phenylpiperidine-3-carboxylate
Reactant of Route 5
Methyl 5-phenylpiperidine-3-carboxylate
Reactant of Route 6
Methyl 5-phenylpiperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.